REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([C:9]#[N:10])[c:6](=[O:8])[nH:7]1.[CH3:26][C:27](=[O:28])[OH:29].[I:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[OH:19][C:20]([C:21]([F:22])([F:23])[F:24])=[O:25]>>[CH3:1][c:2]1[c:3]([I:11])[cH:4][c:5]([C:9]#[N:10])[c:6](=[O:8])[nH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1[nH]c(=O)c(C#N)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |